5-Bromo-6-chloroindoline-2,3-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-chloro-1H-indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTNJOAZPMPZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 6 Chloroindoline 2,3 Dione and Its Analogues
Direct Synthesis Approaches to 5-Bromo-6-chloroindoline-2,3-dione
The direct synthesis of this compound involves the sequential or controlled introduction of bromine and chlorine atoms onto the aromatic ring of an indoline-2,3-dione precursor. The regioselectivity of these electrophilic aromatic substitution reactions is critical.
Bromination and Chlorination of Indoline-2,3-dione Precursors
The synthesis of halogenated isatins can be achieved by direct halogenation of the parent isatin (B1672199) molecule. nih.gov The isatin ring is susceptible to electrophilic attack, and various reagents have been employed for this purpose. For bromination, N-Bromosuccinimide (NBS) is a common and effective reagent. rjpbcs.com Chlorination can be achieved using reagents such as trichloroisocyanuric acid (TCCA) or N-chloroamides. rjpbcs.com
A plausible route to this compound could involve a stepwise approach. For instance, starting with 6-chloroindoline-2,3-dione, a subsequent bromination reaction would be directed by the existing chloro and carbonyl groups. Conversely, starting with 5-bromoindoline-2,3-dione, a subsequent chlorination step would be required. The order of these steps and the reaction conditions are paramount for achieving the desired 5,6-disubstituted pattern.
Controlled Reaction Conditions for Selective Halogenation
The selectivity of halogenation on the isatin ring is highly dependent on the reaction conditions. Factors such as the solvent, temperature, and the specific halogenating agent play a crucial role in determining the position of substitution. nih.gov For free-radical halogenations, the stability of the intermediate radical dictates the outcome; bromination is generally more selective than chlorination due to the endothermic nature of the hydrogen abstraction step by a bromine radical, leading to a transition state that more closely resembles the product radical. nih.govresearchgate.net
Synthesis of N-Substituted this compound Derivatives
The nitrogen atom of the indoline-2,3-dione core provides a convenient handle for further functionalization, allowing for the introduction of a wide variety of substituents.
N-Alkylation Strategies via Phase Transfer Catalysis
Phase Transfer Catalysis (PTC) is a highly effective method for the N-alkylation of isatin and its halogenated derivatives. irapa.org This technique is particularly useful for reactions between a water-soluble nucleophile (the deprotonated isatin) and a water-insoluble electrophile (the alkylating agent). The reaction is typically carried out in a biphasic system or in a polar aprotic solvent like N,N-dimethylformamide (DMF). organic-chemistry.org
The general procedure involves treating the parent halo-isatin with a base, such as potassium carbonate (K₂CO₃), to generate the corresponding anion. organic-chemistry.org A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetra-n-butylammonium bromide (TBAB), facilitates the transfer of the anion to the organic phase where it can react with an alkylating agent (e.g., an alkyl halide). organic-chemistry.org This method has been successfully applied to synthesize a variety of N-substituted 5-chloroisatin (B99725) and 5-bromoisatin (B120047) derivatives, which serve as direct analogues for the target compound. irapa.org
| Precursor | Alkylating Agent | Catalyst | Base | Solvent | Yield |
| 5-Chloroisatin | 1,6-dibromohexane (B150918) | TBAB | K₂CO₃ | DMF | Good |
| 5-Chloroisatin | 3-bromoprop-1-ene | TBAB | K₂CO₃ | DMF | 89% |
| 5-Chloroisatin | Benzyl chloride | TBAB | K₂CO₃ | DMF | Good |
| 5-Chloroisatin | Methyl iodide | TBAB | K₂CO₃ | DMF | Good |
| 5-Bromoisatin | Various Alkyl Halides | TBAB | K₂CO₃ | DMF | Good |
This table presents data for N-alkylation of analogous 5-halo-isatins under Phase Transfer Catalysis (PTC) conditions, as described in the literature. irapa.orgorganic-chemistry.orgrsc.org
Functionalization at the Indoline (B122111) Nitrogen Atom
Beyond simple alkylation, the indoline nitrogen can be functionalized with a diverse array of chemical groups. N-acylation can be achieved by reacting the sodium salt of isatin with an acyl chloride or anhydride. rjpbcs.com Similarly, N-sulfonylation is possible through reaction with a sulfonyl chloride. rjpbcs.com These reactions expand the chemical space of this compound derivatives, allowing for the fine-tuning of their properties for various applications. The introduction of these groups can significantly alter the molecule's steric and electronic profile, influencing its subsequent reactivity and biological interactions.
Synthesis of C-Substituted Analogues and Derivatives of this compound
Substitution on the carbon framework of the isatin core offers another avenue for creating structural diversity. Reactions can be targeted at the C3-carbonyl group or at the halogenated aromatic ring.
The C3-carbonyl group of isatin is highly electrophilic and readily participates in condensation reactions. nih.gov A prominent example is the aldol (B89426) condensation, where isatin derivatives react with ketones or other molecules containing an active methylene (B1212753) group. nih.govwikipedia.org This reaction typically yields 3-substituted-3-hydroxyindolin-2-ones, introducing a new carbon-carbon bond at the C3 position. nih.gov For a this compound substrate, this reaction would provide access to a wide range of C3-functionalized analogues. The reaction can often be performed under mild, catalyst-free conditions, for example, in DMF with molecular sieves. nih.gov
Furthermore, the bromine atom at the C5 position can serve as a handle for palladium-catalyzed cross-coupling reactions. The Mizoroki-Heck reaction, for instance, couples an aryl halide with an alkene to form a new C-C bond. rsc.orgyoutube.com Applying this reaction to this compound would allow for the introduction of various vinyl substituents at the C5 position, significantly increasing the structural complexity of the molecule. youtube.com The Heck reaction is known for its high functional group tolerance and often proceeds with excellent stereoselectivity, typically favoring the trans-alkene product. rsc.org
Strategies for Introducing Diverse Substituents on the Aromatic Ring
The introduction of substituents onto the aromatic ring of the isatin core is primarily achieved through two main strategies: synthesis from a pre-substituted aniline (B41778) precursor or direct electrophilic substitution on the isatin nucleus.
The most common and classical method for synthesizing substituted isatins is the Sandmeyer isatin synthesis . nih.govsynarchive.combiomedres.us This two-step procedure begins with the reaction of a substituted aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate. synarchive.combiomedres.us This intermediate is then cyclized using a strong acid, typically concentrated sulfuric acid, to yield the corresponding isatin. nih.govsynarchive.com For the synthesis of this compound, the logical starting material would be 4-bromo-3-chloroaniline. The regiochemistry of the final product is dictated by the substitution pattern of the initial aniline. However, this method can be limited by the availability and stability of the aniline precursor and may result in low yields when multiple or lipophilic substituents are present. nih.gov
Another established method is the Stolle synthesis , which involves the reaction of a substituted aniline with oxalyl chloride to form a chlorooxalylanilide intermediate. biomedres.usdergipark.org.tr This intermediate is then cyclized in the presence of a Lewis acid, such as aluminum chloride or boron trifluoride, to afford the desired isatin derivative. biomedres.usdergipark.org.tr This method is particularly effective for preparing N-substituted isatins. chemicalbook.com
Direct electrophilic aromatic substitution on the isatin ring is another viable strategy for introducing substituents. The isatin nucleus is susceptible to electrophilic attack, primarily at the C5 and C7 positions. chemicalbook.com Halogenation, for instance, can be achieved using various reagents. Direct bromination of isatin can yield 5-bromoisatin as the main product, and under different conditions, di- and tri-bromo derivatives like 5,7-dibromoisatin can be formed. nih.govumz.ac.ir Similarly, chlorination can be performed using reagents like trichloroisocyanuric acid. researchgate.net Introducing two different halogens, such as in this compound, via direct halogenation would require careful control of reaction conditions and potentially a multi-step process to control the regioselectivity.
The following table summarizes common methods for introducing substituents on the isatin aromatic ring.
| Synthetic Method | Precursor | Key Reagents | Typical Substituents Introduced | Reference |
| Sandmeyer Synthesis | Substituted Aniline | Chloral hydrate, Hydroxylamine, H₂SO₄ | Halogens, Nitro, Alkyl | nih.gov, synarchive.com |
| Stolle Synthesis | Substituted Aniline | Oxalyl chloride, Lewis Acid (e.g., AlCl₃) | Halogens, Alkyl (often on N-position) | dergipark.org.tr, biomedres.us |
| Direct Halogenation | Isatin | N-Bromosuccinimide, Pyridinium bromochromate (PBC), Trichloroisocyanuric acid | Bromo, Chloro | nih.gov, researchgate.net |
Synthesis of Isatin-Hydrazone Derivatives Incorporating Halogenation
Isatin-hydrazones are a significant class of derivatives synthesized from the condensation reaction of an isatin with a hydrazine (B178648) derivative. The highly reactive C3-carbonyl group of the isatin scaffold readily reacts with the nucleophilic amino group of hydrazine. nih.gov This reaction is a straightforward and efficient method to generate molecular diversity. nih.gov
The general synthesis involves refluxing the halogenated isatin, such as 5-bromoisatin or a dichloro-substituted analogue, with hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent, commonly ethanol (B145695) or methanol. nih.govnih.govuobaghdad.edu.iq A catalytic amount of an acid, like glacial acetic acid, is often added to facilitate the condensation. nih.gov The resulting isatin-hydrazone typically precipitates from the reaction mixture upon cooling and can be purified by recrystallization. nih.govasianpubs.org
For instance, a general procedure for synthesizing 3-[benzylidene(substituted)hydrazono]indolin-2-ones involves a two-step process. First, isatin is reacted with hydrazine hydrate to form isatin monohydrazone. nih.gov Subsequently, this intermediate is refluxed with a substituted aryl aldehyde in ethanol with a catalytic amount of glacial acetic acid to yield the final hydrazone derivative. nih.gov This modular approach allows for the incorporation of various substituents on both the isatin ring and the hydrazone moiety.
The table below outlines examples of reaction conditions for the synthesis of halogenated isatin-hydrazones.
| Isatin Derivative | Hydrazine Reagent | Solvent | Catalyst | Reaction Conditions | Yield | Reference |
| Isatin | Hydrazine hydrate | Methanol | None | Reflux, 1h | ~99% | nih.gov |
| Isatin monohydrazone | Substituted benzaldehyde | Absolute Ethanol | Glacial Acetic Acid | Reflux, 4h | 75-98% | nih.gov |
| 5-Bromoisatin | p-Toluidine | DMF / Glacial Acetic Acid | - | - | - | uobaghdad.edu.iq |
| Isatin hydrazone | Chloroacetyl chloride | Dry Benzene (B151609) | None | Reflux, 2h | - | asianpubs.org |
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isatin and its derivatives to develop more environmentally benign and efficient processes. These approaches focus on using sustainable methodologies, safer reagents, and effective catalyst systems.
Sustainable Methodologies and Reagents
Sustainable methodologies in isatin synthesis aim to reduce energy consumption, minimize waste, and use less hazardous solvents. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields compared to conventional heating methods. nih.govijoer.comresearchgate.net The N-alkylation of isatins, for example, can be completed in minutes under microwave irradiation, whereas conventional heating may take several hours. nih.govijoer.com
Ultrasound-assisted synthesis is another energy-efficient technique that has been successfully applied to the synthesis of isatin derivatives. scielo.brresearchgate.net Sonication can enhance reaction rates and yields, often under milder conditions. scielo.br For instance, the synthesis of isatin-type 1,2,3-triazoles via 1,3-dipolar cycloaddition reactions under ultrasound irradiation was achieved in just 5 minutes with high yields (78-98%) and without the need for column chromatography, thus reducing solvent usage and waste. scielo.brresearchgate.net
The use of safer and more sustainable reagents is also a key aspect of green isatin synthesis. One notable example is the metal-free oxidation of oxindoles to isatins using molecular oxygen as the oxidant and tert-butyl nitrite (B80452) as an additive. organic-chemistry.org This method avoids the use of toxic heavy metal catalysts and harsh oxidizing agents often employed in traditional methods. organic-chemistry.org
Catalyst Systems for Enhanced Synthesis
The development of efficient and recyclable catalysts is central to green organic synthesis. For isatin synthesis, several innovative catalyst systems have been reported.
Heterogeneous catalysts , such as clays (B1170129) and zeolites, offer significant advantages as they are typically low-cost, non-toxic, and easily separable from the reaction mixture, allowing for their reuse. Montmorillonite-H+ (MMT-H+), a proton-exchanged clay, has been effectively used as a green, heterogeneous acidic catalyst for the synthesis of isatin aldazine (B74668) derivatives. researchgate.net Similarly, H-β zeolite has been employed as a reusable catalyst in a one-pot synthesis of isatin from aniline and oxalyl chloride. chemicalbook.com
Nanocatalysts also represent a promising frontier. Magnetite (Fe₃O₄) nanoparticles have been utilized as a recyclable catalyst for the oxidation of indole (B1671886) to isatin. researchgate.net The magnetic nature of these nanoparticles allows for their simple and efficient separation from the reaction medium using an external magnet, and they can be reused for several cycles without a significant loss of activity. researchgate.net
The table below provides a summary of green chemistry approaches used in the synthesis of isatin derivatives.
| Green Approach | Specific Method/Catalyst | Advantages | Reference |
| Sustainable Methodologies | Microwave-Assisted Synthesis | Reduced reaction times, improved yields, less solvent | nih.gov, researchgate.net |
| Ultrasound-Assisted Synthesis | Short reaction times, high yields, mild conditions, energy efficiency | scielo.br, researchgate.net | |
| Metal-Free Oxidation of Oxindoles | Avoids toxic metal catalysts, uses O₂ as a green oxidant | organic-chemistry.org | |
| Catalyst Systems | Montmorillonite-H+ Clay | Heterogeneous, reusable, low-cost, environmentally friendly | researchgate.net |
| H-β Zeolite | Reusable, heterogeneous | chemicalbook.com | |
| Fe₃O₄ Nanoparticles | Recyclable via magnetic separation, high stability | researchgate.net |
Chemical Transformations and Reactivity of 5 Bromo 6 Chloroindoline 2,3 Dione
Electrophilic Substitution Reactions
The benzene (B151609) ring of the 5-Bromo-6-chloroindoline-2,3-dione is susceptible to electrophilic aromatic substitution. The existing halogen substituents influence the position of further substitution. For instance, the halogenation of indoline-2,3-dione derivatives can be achieved using halogenating agents like bromine (Br2) and chlorine (Cl2) in an acidic medium, often with acetic acid as a solvent to stabilize intermediates. While specific studies on the further electrophilic substitution of this compound are not extensively detailed in the provided results, the general principles of electrophilic aromatic substitution on halogenated indole (B1671886) systems suggest that the positions for further substitution would be directed by the existing bromo and chloro groups. evitachem.com
Nucleophilic Addition and Substitution Reactions on the Dione (B5365651) Moiety
The dione moiety of this compound is a key site for nucleophilic reactions. The carbonyl group at the C3 position is particularly reactive towards nucleophiles due to steric and electronic factors. ijfmr.com This reactivity allows for a variety of chemical modifications.
Nucleophilic addition reactions can occur with reagents such as Grignard reagents. ambeed.com Furthermore, the halogen atoms on the aromatic ring can potentially be substituted by other functional groups through nucleophilic substitution reactions, although this is less common than reactions at the dione moiety.
Oxidative and Reductive Transformations of the Indoline (B122111) Core
The indoline core of this compound can undergo both oxidation and reduction. smolecule.com
Oxidative Transformations: The compound can be oxidized to form products with a higher oxidation state, such as quinones. smolecule.com Common oxidizing agents used for such transformations include potassium permanganate (B83412) and chromium trioxide. smolecule.com The oxidation of related indole derivatives has been shown to yield complex alkaloid-like structures. scispace.com For example, the oxidation of 5-bromo-6-chloro-4,7-azaisatin, a related aza-analogue, has been achieved through a two-step process involving bromination with N-bromosuccinimide (NBS) followed by treatment with silver nitrate (B79036) (AgNO3). researchgate.net
Reductive Transformations: Reduction of the dione group can lead to the formation of diols or other reduced forms like indoline derivatives. smolecule.com Reagents such as sodium borohydride (B1222165) or lithium aluminum hydride are typically employed for these reductions. smolecule.com The reduction of the indole nucleus is a key step in the synthesis of various alkaloids. rsc.org
Cycloaddition Reactions Involving this compound Derivatives
Cycloaddition reactions are powerful tools for the construction of complex heterocyclic systems from this compound derivatives. These reactions often involve the generation of a reactive intermediate from the parent compound, which then participates in the cycloaddition.
1,3-Dipolar Cycloaddition Reactions
Derivatives of this compound are excellent precursors for 1,3-dipolar cycloaddition reactions, leading to the synthesis of various five-membered heterocycles. researchgate.net This often involves an initial N-alkylation of the indoline-2,3-dione. researchgate.netimist.ma
For instance, N-alkylation of 5-chloroisatin (B99725) with propargyl bromide yields a dipolarophile that can react with azides to form 1,2,3-triazoles. imist.maijaems.com The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a well-established method for this transformation, though it can be slow and lead to a mixture of regioisomers. imist.ma The use of a copper catalyst (CuI) can significantly improve the yield and selectivity of this reaction, favoring the formation of 1,4-disubstituted 1,2,3-triazoles. ijaems.com
Similarly, 1,3-dipolar cycloaddition reactions between N-allyl-5-chloroindoline-2,3-dione and nitrile oxides (generated in situ from aldoximes) produce isoxazoline (B3343090) derivatives. internationaljournalssrg.orginternationaljournalssrg.org These reactions can proceed with high regioselectivity. internationaljournalssrg.orginternationaljournalssrg.org Theoretical studies using Density Functional Theory (DFT) have been employed to understand the reactivity and selectivity of these cycloadditions. imist.mainternationaljournalssrg.org
| Dipolarophile Precursor | Dipole | Resulting Heterocycle | Reference |
| 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione | Benzylazide | 1,2,3-Triazole | imist.ma |
| 1-allyl-5-chloroindoline-2,3-dione | 4-Chlorobenzaldoxime (forms nitrile oxide) | Isoxazoline | internationaljournalssrg.orginternationaljournalssrg.org |
| N-alkylated 5-bromoisatin (B120047) | Various 1,3-dipoles | Five-membered heterocycles | researchgate.net |
Other Cycloaddition Pathways
While 1,3-dipolar cycloadditions are prominent, other cycloaddition pathways can also be envisaged for derivatives of this compound. For example, intramolecular Diels-Alder reactions have been proposed in the biosynthesis of complex indole alkaloids, where an azadiene intermediate undergoes a [4+2] cycloaddition. sdu.edu.cn Such strategies could potentially be applied to synthetic routes involving derivatives of this compound.
Condensation Reactions at the C3 Position
The C3-carbonyl group of this compound is a prime site for condensation reactions. ijfmr.com This reactivity is due to the electrophilic nature of the C3 carbon, which is less sterically hindered and more electron-deficient compared to the C2 carbonyl carbon. ijfmr.com
These reactions allow for the straightforward synthesis of a wide variety of derivatives, including imines and Schiff bases, by reacting the dione with primary amines. ijfmr.com For example, condensation reactions with p-phenylenediamine (B122844) can be used to form Schiff base derivatives. ijfmr.com
The resulting condensation products can serve as intermediates for the synthesis of more complex molecules, including spiro compounds. dicp.ac.cn
Derivatization for Complex Molecular Scaffolds
This compound is a highly versatile heterocyclic building block, prized in medicinal and synthetic organic chemistry for its capacity to be elaborated into a wide array of complex molecular architectures. smolecule.com The electron-withdrawing nature of the bromine and chlorine atoms, combined with the reactive dicarbonyl system, provides a unique platform for constructing intricate scaffolds, particularly spirooxindoles and other fused heterocyclic systems. smolecule.commdpi.com The derivatization primarily targets the C3-carbonyl group and the N1-position of the indole nucleus.
A foundational strategy for derivatization is the N-alkylation of the isatin (B1672199) core. This reaction is frequently carried out under phase-transfer catalysis (PTC) conditions, which allows for the efficient introduction of various alkyl or functionalized chains onto the nitrogen atom. imist.maimist.ma For instance, reacting halogenated isatins like 5-bromo-1H-indole-2,3-dione with dihaloalkanes (e.g., 1,6-dibromohexane (B150918) or 1,2-bis(2-chloroethoxy)ethane) in the presence of a base such as potassium carbonate (K₂CO₃) and a catalyst like tetra-n-butylammonium bromide (TBAB) in a polar aprotic solvent like N,N-dimethylformamide (DMF), yields N-substituted derivatives. imist.manih.gov These N-functionalized isatins serve as crucial intermediates for further transformations.
One of the most powerful applications of these isatin derivatives is in the synthesis of spirooxindoles, a privileged scaffold in many biologically active compounds. A key method to achieve this is the [3+2] cycloaddition reaction. mdpi.comnih.gov This reaction typically involves an N-substituted isatin which, in the presence of an amino acid (like sarcosine (B1681465) or L-proline), generates an intermediate azomethine ylide. This ylide then reacts with a dipolarophile, such as a chalcone (B49325) derivative, in a regio- and diastereoselective manner to construct the complex spiro-pyrrolidine or spiro-pyrrolizine oxindole (B195798) framework. mdpi.comnih.gov
Condensation reactions provide another major route to complex molecular structures. The C3-carbonyl group of the isatin ring is electrophilic and readily reacts with various nucleophiles. A notable example is the reaction of substituted isatins with indolin-2-one in the presence of a catalyst like zirconium tetrachloride (ZrCl₄) or an acid catalyst. scielo.brscielo.br This condensation leads to the formation of 3-hydroxy bis-oxindoles, effectively creating a dimeric and more complex molecular entity. scielo.brscielo.br These varied reactive pathways underscore the value of this compound and its analogs as starting materials for generating diverse and sophisticated molecular scaffolds for chemical and pharmaceutical research. smolecule.comimist.ma
Table 1: Derivatization Reactions of Halogenated Isatins for Complex Scaffold Synthesis
| Isatin Derivative | Reagents & Conditions | Reaction Type | Resulting Scaffold | Reference(s) |
| 5-Bromo-1H-indole-2,3-dione | 1,6-Dibromohexane, K₂CO₃, TBAB, DMF | N-Alkylation (PTC) | 1,1'-(Hexane-1,6-diyl)bis(5-bromoindoline-2,3-dione) | imist.ma |
| 5-Bromo-1H-indole-2,3-dione | 1,2-Bis(2-chloroethoxy)ethane, K₂CO₃, TBAB, DMF | N-Alkylation (PTC) | 5-Bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione | nih.gov |
| 5-Chloro-1H-indole-2,3-dione | 1-Bromobutane, K₂CO₃, TBAB, DMF | N-Alkylation (PTC) | 1-Butyl-5-chloroindoline-2,3-dione | imist.ma |
| 5-Chloro-7-bromo-1H-indole-2,3-dione | Indolin-2-one, ZrCl₄, Ethanol (B145695), Reflux | Condensation | 7-Bromo-5-chloro-3-hydroxy-(3,3'-biindoline)-2,2'-dione | scielo.brscielo.br |
| Substituted Isatins | Sarcosine, Chalcones | [3+2] Cycloaddition | Spirooxindole-pyrrolidine | mdpi.comnih.gov |
Structural Elucidation and Spectroscopic Characterization of 5 Bromo 6 Chloroindoline 2,3 Dione
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For an isatin (B1672199) derivative such as 5-Bromo-6-chloroindoline-2,3-dione, one would expect to observe characteristic stretching frequencies for the N-H bond of the lactam, the two carbonyl (C=O) groups at positions 2 and 3, and vibrations associated with the substituted aromatic ring. While data for numerous other isatin derivatives are well-documented, specific IR absorption data for this compound could not be located. For comparison, the related compound 5-chloroindoline-2,3-dione shows characteristic IR peaks when analyzed by ATR-IR spectroscopy nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum would be expected to show distinct signals for the N-H proton and the two aromatic protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of these aromatic protons would be crucial for confirming the 5-bromo and 6-chloro substitution pattern. Despite extensive searches, no ¹H NMR data for this specific compound has been found in the available literature. Spectroscopic data for related compounds, such as various N-alkylated 5-chloroindoline-2,3-diones, have been reported, but this information is not directly transferable imist.ma.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy maps the carbon skeleton of a molecule. A spectrum for this compound would display signals for the eight carbon atoms, including the two distinct carbonyl carbons and the six carbons of the substituted benzene ring. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms. As with the proton NMR data, no published ¹³C NMR spectrum for this compound could be located. Data is available for other derivatives, such as N-dodecyl-5-chloroindoline-2,3-dione, but not for the target molecule imist.ma.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. For this compound (C₈H₃BrClNO₂), the expected monoisotopic mass is approximately 258.9040 atomic mass units. High-resolution mass spectrometry (HRMS) would be required to confirm the elemental composition. While the molecular weight is listed on supplier websites, primary literature containing experimental mass spectra or fragmentation data for this compound is not available fluorochem.co.uk. Predicted mass-to-charge ratios for adducts of the related but distinct compound 5-bromo-6-chloro-2,3-dihydro-1h-indol-2-one have been calculated, but this does not represent experimental data for the target dione (B5365651) uni.lu.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While the crystal structures of many related isatin derivatives, including 5-bromo-1H-indole-2,3-dione iucr.org, 6-chloro-1H-indole-2,3-dione iucr.org, and various N-substituted analogs nih.govresearchgate.net, have been determined and published, a crystal structure for this compound has not been reported in the Cambridge Structural Database or other searched crystallographic resources.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)
The arrangement of molecules in the solid state is dictated by a network of intermolecular forces. In derivatives of halogenated indoline-2,3-diones, crystal packing is primarily governed by hydrogen bonding and van der Waals interactions. nih.govresearchgate.net
For instance, the crystal structure of 1-(12-Bromododecyl)-5-chloroindoline-2,3-dione reveals that molecules are linked by C—H⋯O hydrogen bonds, forming chains within the crystal lattice. iucr.orgresearchgate.net Similarly, in 5-bromo-1-octylindoline-2,3-dione, weak C—H⋯O hydrogen bonds create a three-dimensional network. researchgate.net
A detailed Hirshfeld surface analysis performed on 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione, a related derivative, provides quantitative insight into the types of intermolecular contacts. nih.govresearchgate.net This analysis shows that the crystal packing is dominated by several key interactions.
Table 1: Contribution of Intermolecular Contacts in a 5-Bromoindoline-2,3-dione Derivative
| Interaction Type | Contribution (%) |
|---|---|
| H⋯H | 28.1 |
| H⋯O/O⋯H | 23.5 |
| H⋯Br/Br⋯H | 13.8 |
| H⋯Cl/Cl⋯H | 13.0 |
| H⋯C/C⋯H | 10.2 |
Data derived from the Hirshfeld surface analysis of 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione. nih.govresearchgate.net
Furthermore, π-π stacking interactions are observed in these types of structures. In the aforementioned 5-bromo derivative, π-π contacts between the five-membered dione rings, with a centroid-centroid distance of 3.899 (2) Å, contribute to the stabilization of the crystal structure. nih.govresearchgate.net It is highly probable that the parent this compound would exhibit similar intermolecular C—H⋯O hydrogen bonds involving the ketone oxygens and π-π stacking interactions between the aromatic rings, defining its solid-state architecture.
Molecular Conformation and Dihedral Angles
The conformation of the indoline-2,3-dione core is a critical aspect of its structure. Studies on various derivatives consistently show that the fused ring system of the indoline-2,3-dione moiety is nearly planar.
For example, in 1-(12-Bromododecyl)-5-chloroindoline-2,3-dione, the 5-chloroindoline-2,3-dione ring system is described as approximately planar, with the largest deviation from the mean plane being only 0.0237 (10) Å. iucr.orgresearchgate.net Likewise, the indoline (B122111) ring system in two independent molecules of 5-bromo-1-octylindoline-2,3-dione is almost coplanar. researchgate.net
The planarity can also be assessed by the dihedral angle between the fused rings. In the structure of 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione, the dihedral angle between the six-membered benzene ring and the five-membered dione ring is a very small 2.78 (6)°. nih.gov This indicates a high degree of coplanarity in the core structure.
The orientation of any substituent attached to the nitrogen atom is another important conformational feature. In N-substituted derivatives, the substituent chain is often oriented nearly perpendicular to the plane of the indoline ring system. researchgate.net
Table 2: Dihedral Angles in Halogenated Indoline-2,3-dione Derivatives
| Compound | Rings/Planes | Dihedral Angle (°) |
|---|---|---|
| 5-bromo-1-{...}indoline-2,3-dione nih.gov | Benzene Ring / Dione Ring | 2.78 (6) |
| 1-(12-Bromododecyl)-5-chloroindoline-2,3-dione iucr.orgresearchgate.net | Fused-ring system / Dodecyl chain | 61.00 (18) |
| 5-Bromo-1-octylindoline-2,3-dione (Molecule 1) researchgate.net | Indoline ring system / Octyl chain | 86.6 (1) |
| 5-Bromo-1-octylindoline-2,3-dione (Molecule 2) researchgate.net | Indoline ring system / Octyl chain | 76.1 (1) |
Based on these findings, this compound is expected to have a highly planar indoline-2,3-dione core.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, Column Chromatography)
Chromatographic methods are indispensable tools in the synthesis and purification of this compound and its analogs. Thin-layer chromatography (TLC) and column chromatography are routinely used. scispace.comrsc.orgimist.ma
Thin-Layer Chromatography (TLC) is primarily used for monitoring the progress of synthesis reactions in real-time. imist.mascielo.brimist.ma By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, chemists can observe the consumption of starting materials and the formation of the desired product. scispace.comresearchgate.net Visualization is often achieved using a UV lamp. rsc.orgresearchgate.net
Column Chromatography is the standard method for the purification of the crude product following a synthesis. imist.marsc.org The crude mixture is loaded onto a column packed with a stationary phase, most commonly silica gel. rsc.org A solvent system (eluent), typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate (B1210297), is passed through the column. nih.govacs.org The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the isolation of the pure this compound. The fractions collected from the column are often analyzed by TLC to identify and combine those containing the pure compound. lupinepublishers.com
Table 3: Examples of Chromatographic Conditions for Related Compounds
| Compound/Reaction | Technique | Stationary Phase | Eluent System | Purpose |
|---|---|---|---|---|
| Synthesis of 1-(6-bromohexyl)-5-chloroindoline-2,3-dione scispace.com | Column Chromatography | Silica Gel | Ethyl acetate/Hexane | Purification |
| Synthesis of 5-bromo-1-{...}indoline-2,3-dione nih.gov | Column Chromatography | Silica Gel | Hexane–ethyl acetate (4:1 v/v) | Purification |
| Synthesis of 3-Chlorooxindoles rsc.org | Column Chromatography | Silica Gel (60-120 mesh) | Gradient of Hexane and Ethyl acetate | Purification |
| Synthesis of 5-chloro-1-(prop-2-ynyl)indoline-2,3-dione imist.ma | Column Chromatography | Silica Gel | Ethyl acetate / Hexane | Purification |
Computational and Theoretical Investigations of 5 Bromo 6 Chloroindoline 2,3 Dione
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For derivatives of indoline-2,3-dione, DFT calculations, often employing the B3LYP functional with various basis sets like 6-311G(d,p), have been instrumental in elucidating their structural and electronic characteristics. iucr.orgresearchgate.netnih.gov
Geometry Optimization and Electronic Structure Analysis
Theoretical geometry optimization of isatin (B1672199) derivatives using DFT methods allows for the determination of the most stable conformation of the molecule. iucr.org For the parent indoline-2,3-dione ring system, these calculations typically show a high degree of planarity. researchgate.net In a related compound, 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione, the benzene (B151609) and dione (B5365651) rings are nearly coplanar, with a very small dihedral angle between them. iucr.org It is expected that 5-Bromo-6-chloroindoline-2,3-dione would also exhibit a largely planar fused-ring structure. The bond lengths and angles calculated by DFT are generally in good agreement with experimental data obtained from X-ray crystallography for similar compounds. nih.gov The presence of the bromine and chlorine atoms on the benzene ring influences the electron distribution across the molecule, which can be analyzed through the calculated electronic structure.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Localization)
Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. lupinepublishers.com
A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. lupinepublishers.com For a related derivative, 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione, the HOMO and LUMO were found to be localized over the entire ring system. iucr.org The calculated HOMO energy was -7.4517 eV, the LUMO energy was -0.9115 eV, leading to an energy gap of 6.5402 eV. iucr.org For another related compound, 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione, the energy gap was calculated to be 3.5146 eV, indicating it is a "soft" molecule. crimsonpublishers.comcrimsonpublishers.com It is anticipated that the HOMO and LUMO of this compound would also be primarily localized on the indoline-2,3-dione core, with the halogen substituents modulating the energy levels.
Table 1: Frontier Molecular Orbital Data for a Related Isatin Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -7.4517 |
| ELUMO | -0.9115 |
| Energy Gap (ΔE) | 6.5402 |
Data is for 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione, a structurally similar compound. iucr.org
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. lupinepublishers.com The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
In studies of similar 5-chloroisatin (B99725) derivatives, the negative electrostatic potential is typically localized around the oxygen atoms of the dione group, indicating these are the primary sites for electrophilic interaction. lupinepublishers.com Conversely, the positive potential is often found around the hydrogen atoms. lupinepublishers.com For this compound, it is expected that the electronegative oxygen atoms of the carbonyl groups would be the regions of highest negative potential, making them likely sites for hydrogen bonding and other electrophilic interactions.
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. iucr.orgresearchgate.net By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify the specific atoms involved in close contacts and the nature of these interactions.
For the crystal structure of 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione, Hirshfeld analysis revealed that the most significant contributions to crystal packing come from H···H (28.1%), H···O/O···H (23.5%), H···Br/Br···H (13.8%), and H···Cl/Cl···H (13.0%) contacts. iucr.orgresearchgate.net This indicates that van der Waals forces and hydrogen bonds are the dominant interactions governing the crystal packing. iucr.orgresearchgate.net The analysis also identified π-π stacking interactions between the five-membered dione rings, with a centroid-centroid distance of 3.899 Å, which further stabilizes the crystal structure. iucr.orgresearchgate.net It is highly probable that the crystal packing of this compound would also be governed by a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions.
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Isatin Derivative
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 28.1 |
| H···O/O···H | 23.5 |
| H···Br/Br···H | 13.8 |
| H···Cl/Cl···H | 13.0 |
| H···C/C···H | 10.2 |
Data is for 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione. iucr.orgresearchgate.net
Molecular Dynamics Simulations
Quantum Chemical Parameters for Reactivity Prediction
From the HOMO and LUMO energies obtained through DFT calculations, several quantum chemical parameters can be derived to predict the global reactivity of a molecule. crimsonpublishers.comresearchgate.net These parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S).
These descriptors provide a quantitative measure of a molecule's reactivity. For example, chemical hardness (η) indicates the resistance to change in electron distribution, with "hard" molecules having a large HOMO-LUMO gap and "soft" molecules having a small gap. crimsonpublishers.com The following equations are used to calculate these parameters:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
By calculating these parameters for this compound, a deeper understanding of its reactivity profile can be achieved, aiding in the prediction of its behavior in chemical reactions.
Table 3: Calculated Quantum Chemical Parameters for a Related Isatin Derivative
| Parameter | Definition | Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 7.4517 |
| Electron Affinity (A) | -ELUMO | 0.9115 |
| Electronegativity (χ) | (I + A) / 2 | 4.1816 |
| Chemical Hardness (η) | (I - A) / 2 | 3.2701 |
| Chemical Softness (S) | 1 / (2η) | 0.1529 |
Calculated based on data for 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione. iucr.org
In Silico Investigations into this compound Remain Limited
Computational and theoretical studies focused specifically on the reaction mechanisms of this compound are not extensively available in the public research domain. While the broader class of halogenated isatins has been the subject of various in silico analyses, detailed mechanistic explorations of this particular di-halogenated derivative are scarce.
Research in the field of computational chemistry has provided insights into the reactivity and reaction pathways of related isatin compounds. For instance, Density Functional Theory (DFT) has been employed to investigate the mechanisms of reactions such as 1,3-dipolar cycloadditions, aza-Henry reactions, and catalyst-driven insertions for various isatin derivatives. imist.mainternationaljournalssrg.org These studies often explore the effects of different substituents on the isatin core, elucidating aspects like regioselectivity and stereoselectivity by analyzing frontier molecular orbitals (HOMO and LUMO) and transition states. imist.mainternationaljournalssrg.org
For example, theoretical studies on 5-chloroindoline-2,3-dione derivatives have been conducted to understand their reactivity in cycloaddition reactions. imist.mainternationaljournalssrg.org These investigations have successfully used DFT calculations to predict the most probable reaction pathways and the stability of the resulting products, with findings that align with experimental observations. imist.mainternationaljournalssrg.org Similarly, computational analyses of 5-bromoindoline-2,3-dione derivatives have been performed to understand their molecular structure and electronic properties, which are crucial for predicting chemical reactivity. nih.govresearchgate.net
However, a direct and detailed computational investigation into the reaction mechanisms of this compound, which would involve mapping potential energy surfaces for specific reactions, identifying transition states, and calculating activation energies, is not prominently featured in the reviewed literature. Such studies would be invaluable for understanding how the interplay of the bromo and chloro substituents at the 5- and 6-positions influences the electronic environment of the isatin core and, consequently, its chemical behavior in various reactions.
The absence of specific in silico studies on the reaction mechanisms of this compound highlights a gap in the current body of research and suggests an opportunity for future computational investigations to shed light on the unique reactivity of this molecule.
Advanced Applications of 5 Bromo 6 Chloroindoline 2,3 Dione in Chemical Research
Utilization as Versatile Chemical Building Blocks in Organic Synthesis
The indoline-2,3-dione core, substituted with both bromine and chlorine atoms, provides multiple reaction sites, rendering 5-Bromo-6-chloroindoline-2,3-dione a highly adaptable precursor in organic synthesis. The electron-withdrawing nature of the halogen substituents enhances the reactivity of the isatin (B1672199) ring, facilitating a range of chemical transformations.
Synthesis of Complex Heterocyclic Compounds
This compound serves as a valuable starting material for the construction of a variety of complex heterocyclic compounds. The isatin scaffold is a well-established precursor for the synthesis of spirooxindoles, a class of compounds with significant biological activities. While specific examples utilizing this compound are not extensively documented in publicly available literature, the known reactivity of related halogenated isatins suggests its high potential in this area. For instance, isatins are widely used in multicomponent reactions to generate structurally diverse spirocyclic oxindoles. researchgate.net The presence of the bromo and chloro substituents on the aromatic ring of this compound is expected to influence the electronic properties and reactivity of the resulting heterocyclic systems, potentially leading to novel compounds with unique biological profiles.
Research on analogous compounds such as 5-bromoisatin (B120047) and 5-chloroisatin (B99725) has demonstrated their utility in 1,3-dipolar cycloaddition reactions to produce new heterocyclic systems. researchgate.netimist.ma These reactions, often carried out after N-alkylation of the isatin nitrogen, allow for the construction of five-membered heterocyclic rings fused to the oxindole (B195798) core. researchgate.net It is anticipated that this compound would undergo similar transformations, providing a pathway to a diverse array of polyfunctionalized heterocyclic molecules.
Precursors for Polyfunctional Systems
The reactivity of the C3-carbonyl group and the N-H bond in this compound allows for its elaboration into polyfunctional systems. N-alkylation of the indole (B1671886) nitrogen introduces a point of diversity, enabling the attachment of various side chains. imist.ma The resulting N-substituted derivatives can then undergo further reactions at the C3-carbonyl position. For example, condensation reactions with various nucleophiles can lead to the formation of a wide range of derivatives. While direct studies on this compound are limited, the principles established with closely related 5-chloroisatin, which is used to synthesize a variety of derivatives through N-alkylation, are applicable. imist.ma This versatility makes this compound a valuable precursor for creating libraries of compounds for screening in drug discovery and materials science.
Role in Medicinal Chemistry and Drug Discovery (Pre-clinical and In Vitro Focus)
The indoline-2,3-dione nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules.
Development of Potential Therapeutic Agents (e.g., Antimicrobial, Anti-inflammatory)
In the context of anti-inflammatory agents, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been shown to possess anti-inflammatory activity. nih.gov The isatin scaffold itself is a key component in some anti-inflammatory drug candidates. The combined presence of bromo and chloro substituents in this compound could potentially enhance these activities.
Below is a table summarizing the antimicrobial activity of some related halogenated compounds, highlighting the potential of this class of molecules.
| Compound Class | Halogen Substituents | Observed Antimicrobial Activity |
| 5-Chloroisatin Derivatives | Chlorine | Active against various bacterial strains |
| Halogenated Flavonoids | Chlorine, Bromine | Inhibitory effects on pathogenic bacteria |
Scaffold for Enzyme Modulators
The indoline-2,3-dione core has been identified as a scaffold for the development of enzyme inhibitors. For example, indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives have been synthesized and shown to inhibit α-glucosidase and α-amylase, enzymes relevant to the management of diabetes. nih.gov The isatin skeleton provides a rigid framework that can be functionalized to interact with the active sites of various enzymes. The bromo and chloro substituents on this compound can provide additional points of interaction, potentially leading to enhanced potency and selectivity of enzyme inhibition. The specific applications of this compound in this area remain a promising field for future research.
Opto-electronic Properties and Materials Science Applications
The exploration of indoline-2,3-dione derivatives in materials science is an emerging area of research. The fused aromatic system and the presence of heteroatoms suggest that these compounds may possess interesting photophysical and electronic properties. While there is a lack of specific studies on the opto-electronic properties of this compound, the broader class of indole-containing compounds has been investigated for applications in organic electronics. For instance, indacenodibenzothiophenes, which are complex fused-ring systems, have been studied for their optoelectronic properties and potential in materials applications. rsc.org The introduction of heavy atoms like bromine and chlorine can influence properties such as phosphorescence and intersystem crossing, which are relevant for applications in organic light-emitting diodes (OLEDs) and sensors. Further investigation into the photophysical characteristics of derivatives of this compound is warranted to uncover their potential in this field.
Non-linear Optical Effects
Organic molecules with extensive π-conjugation, often influenced by electron-donating and electron-withdrawing groups, are of significant interest for their non-linear optical (NLO) properties. These materials can alter the properties of light and have potential applications in optical communications and information storage. The isatin core, with its fused aromatic and heterocyclic rings, provides a robust π-system that can be tailored for NLO applications.
While direct experimental data on the NLO properties of this compound are not extensively documented in publicly available research, the effects of its structural features can be inferred from studies on related organic compounds. The presence of the electron-withdrawing bromine and chlorine atoms is expected to enhance the intramolecular charge transfer (ICT) characteristics of the molecule, a key factor for third-order NLO activity. Theoretical studies, such as those using density functional theory (DFT), on similar organic chromophores have shown that the addition of strong electron-withdrawing groups can narrow the HOMO-LUMO energy gap, which often correlates with enhanced NLO properties nih.gov.
Research into various organic materials has demonstrated that properties like the nonlinear absorption coefficient (β) and third-order susceptibility (χ(3)) are crucial for applications such as optical limiting. The molecular structure, particularly the nature and position of substituents on a π-conjugated framework, plays a pivotal role in tuning these NLO responses nih.gov. For this compound, the combined inductive and resonance effects of the halogen substituents would likely result in a significant dipole moment and hyperpolarizability, making it a candidate for investigation as a third-order NLO material.
| Property | Unsubstituted Isatin (General) | Predicted Effect for this compound |
|---|---|---|
| Intramolecular Charge Transfer (ICT) | Moderate | Enhanced due to strong electron-withdrawing nature of Br and Cl |
| HOMO-LUMO Energy Gap | Relatively wide | Potentially narrowed, leading to red-shifted absorption nih.gov |
| Third-Order Susceptibility (χ(3)) | Present | Expected to be significantly modulated |
| Hyperpolarizability (β) | Non-zero | Likely increased due to enhanced molecular polarization |
Charge Transport Properties
The design and synthesis of novel organic semiconductors are fundamental to the advancement of electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability of a material to transport charge carriers (electrons or holes) is a critical performance metric. Halogenation is a widely used strategy to tune the electronic properties and solid-state packing of organic semiconductors, thereby influencing their charge transport characteristics nih.gov.
For this compound, the strong electron-withdrawing nature of the bromo and chloro substituents would significantly lower the energy levels of the frontier molecular orbitals (HOMO and LUMO). This effect is generally desirable for creating n-type (electron-transporting) semiconductor materials. Studies on other halogenated organic semiconductors have shown that such substitutions can profoundly impact molecular packing in the solid state, which is crucial for efficient charge transport nih.govarxiv.org.
The introduction of halogens can lead to specific intermolecular interactions, such as halogen bonding, which can facilitate ordered molecular arrangements and enhance electronic coupling between adjacent molecules. However, the precise effect of halogenation is complex; for instance, a recent study on halogen-substituted tetraazapentacenes found that while molecular packing was similar, the strong electron-withdrawing effect of fluorine led to reduced electron transfer integrals and increased reorganization energy, resulting in lower charge mobility compared to chloro- or bromo-substituted analogues arxiv.org. This highlights that both electronic effects and molecular packing must be considered. While specific charge mobility values for this compound are not available, its properties as an n-type semiconductor warrant investigation.
| Parameter | General Trend with Electron-Withdrawing Substituents | Anticipated Impact on this compound |
|---|---|---|
| LUMO Energy Level | Lowered | Significantly lowered, favoring n-type transport |
| Electron Affinity | Increased | Increased, facilitating electron injection |
| Reorganization Energy | Variable | May be influenced by geometric changes upon reduction arxiv.org |
| Intermolecular Packing | Can be enhanced via halogen bonding | Potential for ordered packing, influencing mobility nih.gov |
| Charge Carrier Mobility | Dependent on balance of electronic effects and packing | Requires experimental determination |
Use in Chemical Probes and Biological Tools
The isatin scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Halogenation of this core is a common strategy to enhance potency, selectivity, or pharmacokinetic properties. Derivatives of isatin have been investigated for various therapeutic targets, and their utility as chemical probes to interrogate biological systems is an area of active research.
A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target nih.gov. Halogenated isatin derivatives have shown potential in this regard. For example, isatin-based hydrazones containing halogens have been synthesized and evaluated as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases nih.govresearchgate.net. The halogen substituents in these compounds play a crucial role in their binding affinity and selectivity. The PAMPA (Parallel Artificial Membrane Permeability Assay) has shown that chloro-substituted isatin derivatives can exhibit high permeability, suggesting good brain penetration, a critical feature for CNS-targeted probes and drugs nih.gov.
Given these precedents, this compound serves as a valuable starting material or core structure for the development of novel chemical probes. Its di-halogenated pattern offers a unique substitution vector for further chemical modification to optimize binding to a target of interest. The inherent biological activities of the isatin core, combined with the modulating effects of the bromo and chloro groups, make it a promising scaffold for creating tools to investigate enzyme function, protein-protein interactions, or other cellular processes. For instance, the related compound 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside is used as a chromogenic substrate for the enzyme β-galactosidase in molecular biology, demonstrating how this specific halogenation pattern is employed in biological tools chemimpex.com.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways with Enhanced Efficiency
The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemistry. For 5-Bromo-6-chloroindoline-2,3-dione, future research is expected to focus on optimizing its synthesis to improve yield, reduce environmental impact, and enhance scalability.
Traditional synthesis of halogenated isatins often involves the direct bromination and chlorination of indoline-2,3-dione in organic solvents, which can present challenges in controlling regioselectivity and may generate hazardous waste. smolecule.com Emerging trends point towards the adoption of greener and more efficient synthetic strategies.
Future research in this area should prioritize:
Catalytic Systems: Investigating novel catalytic systems, such as copper(I)-catalyzed methods, could offer more controlled and regioselective halogenation of the isatin (B1672199) core.
Flow Chemistry: The implementation of continuous flow reactors can offer precise control over reaction parameters, potentially leading to higher yields and purity while enhancing safety and scalability. smolecule.com
Green Solvents and Reagents: A shift towards the use of environmentally benign solvents and reagents will be crucial. For instance, the use of NaCl/Oxone for the synthesis of related chlorooxindoles represents a step towards greener chemistry.
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of isatin derivatives.
Deeper Mechanistic Insights into Chemical Reactivity and Selectivity
A thorough understanding of the chemical reactivity and selectivity of this compound is fundamental to unlocking its full potential. The presence of two different halogen atoms, along with the dione (B5365651) functionality, suggests a rich and complex reactivity profile.
Kinetic studies on the oxidation of related isatins have provided initial insights, indicating that the reaction mechanism can be influenced by the nature of substituents on the aromatic ring. researchgate.net For instance, electron-releasing groups can accelerate the reaction, while electron-withdrawing groups may retard the rate. researchgate.net The specific electronic effects of the bromo and chloro substituents at the 5- and 6-positions warrant detailed investigation.
Key areas for future mechanistic studies include:
Reaction Kinetics: Detailed kinetic studies of various reactions, such as oxidation, reduction, and nucleophilic substitution, will help to elucidate the underlying mechanisms.
Intermediate Characterization: The identification and characterization of reaction intermediates will provide crucial evidence for proposed mechanistic pathways.
Influence of Halogenation Pattern: A comparative study of the reactivity of different di-halogenated isatin isomers would provide valuable data on how the position of the halogens influences the reaction pathways and product selectivity.
Annulation Reactions: Exploring the participation of this compound in annulation reactions to construct more complex heterocyclic systems, such as diazepine-containing spiroindolines, is a promising avenue. beilstein-journals.org
Advanced Computational Modeling and Predictive Studies
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. Density Functional Theory (DFT) has been successfully applied to study the electronic structure and reactivity of related halogenated isatin derivatives. iucr.orginternationaljournalssrg.org
For a derivative of 5-bromoindoline-2,3-dione, DFT calculations at the B3LYP/6-311G(d,p) level have been used to compare the optimized structure with experimental data and to elucidate the HOMO-LUMO energy gap. iucr.org A smaller energy gap is associated with higher polarizability and chemical reactivity. iucr.org
Future computational work should focus on:
DFT Calculations: Performing DFT calculations specifically for this compound to determine its optimized geometry, electronic properties (HOMO-LUMO gap, electrostatic potential), and global reactivity descriptors.
Reaction Mechanism Modeling: Simulating reaction pathways to predict the most likely mechanisms and to understand the origins of chemo- and regioselectivity.
Predictive SAR: Using computational models to predict the structure-activity relationships (SAR) for various biological activities, which can guide the design of more potent derivatives.
Molecular Docking: Performing molecular docking studies to predict the binding modes of this compound and its derivatives with potential biological targets. smolecule.com
Table 1: Predicted Physicochemical Properties of Isatin and Halogenated Derivatives (Illustrative)
| Compound | Molecular Formula | Molecular Weight | LogP |
| Isatin | C₈H₅NO₂ | 147.13 | 0.45 |
| 5-Bromoindoline-2,3-dione | C₈H₄BrNO₂ | 226.03 | 1.23 |
| 5-Chloroindoline-2,3-dione | C₈H₄ClNO₂ | 181.58 | 1.09 |
| This compound | C₈H₃BrClNO₂ | 260.47 | 1.87 |
Note: LogP values are illustrative and would need to be confirmed by experimental or more detailed computational studies.
Broadening the Scope of In Vitro Biological Target Identification and Validation
Isatin and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. rsc.org The halogenation pattern on the isatin ring is known to significantly modulate these activities. rsc.org
For instance, a positional isomer, 6-Bromo-5-chloroindoline-2,3-dione (B23685), has been shown to induce caspase-independent apoptosis in colon adenocarcinoma cells. smolecule.com It upregulates pro-apoptotic proteins while suppressing anti-apoptotic proteins and stimulates the translocation of apoptosis-inducing factor (AIF). smolecule.com Furthermore, isatin derivatives are known to inhibit microbial enzymes like DNA gyrase and dihydrofolate reductase. smolecule.com
Future research should aim to:
Screen for Anticancer Activity: Evaluate the in vitro cytotoxicity of this compound against a broad panel of cancer cell lines.
Identify Molecular Targets: Utilize techniques such as proteomics and chemical biology to identify the specific molecular targets responsible for its biological effects.
Investigate Antimicrobial Spectrum: Assess the antimicrobial activity against a wide range of pathogenic bacteria and fungi, including multidrug-resistant strains. rsc.org
Elucidate Mechanism of Action: Conduct detailed mechanistic studies to understand how the compound interacts with its biological targets at a molecular level. nih.gov
Table 2: Reported In Vitro Biological Activities of a Related Isomer (6-Bromo-5-chloroindoline-2,3-dione)
| Cell Line | Activity | Mechanism | Reference |
| HT29 (Colon Adenocarcinoma) | Induces caspase-independent apoptosis | Upregulation of BAX/BAK, suppression of BCL-2, AIF translocation | smolecule.com |
Development of Novel Functional Materials from this compound Scaffolds
The unique structural and electronic properties of this compound make it an attractive building block for the development of novel functional materials. The isatin scaffold has been explored for applications in materials science, including the development of corrosion inhibitors and dyes.
Derivatives of 5-chloro-1H-indole-2,3-dione have been synthesized and investigated as cationic surfactants. researchgate.net These molecules exhibit interesting micellization behavior in aqueous solutions, suggesting potential applications in various formulations.
Emerging trends in this area include:
Corrosion Inhibitors: Investigating the potential of this compound and its derivatives as corrosion inhibitors for various metals and alloys.
Polymer Science: Incorporating the this compound scaffold into polymer backbones or as pendant groups to create polymers with tailored optical, electronic, or thermal properties.
Organic Dyes and Pigments: Exploring the use of this compound as a chromophore for the development of new dyes and pigments with enhanced stability and color properties.
Supramolecular Chemistry: Utilizing the hydrogen bonding capabilities and potential for π-π stacking of the isatin core to construct well-defined supramolecular architectures. iucr.org
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-6-chloroindoline-2,3-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via halogenation of indoline-2,3-dione precursors. For example, bromination and chlorination steps using reagents like N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–25°C) in anhydrous dichloromethane (DCM) yield the desired product. Catalytic acids (e.g., H₂SO₄) enhance regioselectivity. Optimization studies show yields improve significantly (from ~40% to >75%) when reactions are conducted under inert atmospheres (argon) to prevent side reactions . Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-halogenation.
- Purify via column chromatography using silica gel and ethyl acetate/hexane gradients.
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Crystals suitable for diffraction can be grown via slow evaporation of a saturated DMSO/ethanol solution. Refinement using SHELXL (v.2018+) allows precise determination of bond angles, halogen positions, and packing interactions. Pair this with spectroscopic
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : The compound is a potential irritant (H315, H319) and harmful if inhaled (H335). Use fume hoods, nitrile gloves, and PPE. Store at 2–8°C in amber vials to prevent photodegradation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Safety protocols should align with GHS guidelines outlined in SDS documents .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) for this compound derivatives be resolved?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For NMR-XRD mismatches:
- Perform variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts).
- Use DFT calculations (B3LYP/6-311+G(d,p)) to model electronic environments and compare with experimental XRD bond lengths.
- Validate via solid-state NMR or Raman spectroscopy to assess crystallographic vs. solution-state conformers .
Q. What strategies improve the antibacterial activity of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies highlight that:
- Substitution at N1 : Alkyl chains (e.g., methyl, allyl) enhance membrane permeability (logP >2.5).
- Halogen positioning : 5-Br/6-Cl configuration maximizes Gram-positive inhibition (MIC ~2 µg/mL against S. aureus).
- Derivatization : Thiosemicarbazone side chains at C3 improve chelation-mediated bacterial protease inhibition.
Experimental Design : - Screen derivatives using broth microdilution assays (CLSI guidelines).
- Corrogate cytotoxicity via mammalian cell viability assays (e.g., HepG2 cells) .
Q. How do crystallographic software tools (e.g., SHELXL, OLEX2) enhance refinement of this compound structures?
- Methodological Answer : SHELXL’s latest features (2015+) enable robust handling of heavy atoms (Br/Cl) via:
- Anisotropic displacement parameters for accurate thermal motion modeling.
- TWIN/BASF commands to resolve twinning in low-symmetry space groups (e.g., P2₁/c).
OLEX2 integrates visualization tools to validate hydrogen-bonding networks and π-stacking interactions critical for stability. For poor-quality data, apply restraints to bond distances (DFIX) and angles (DANG) based on similar structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
